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Erythro-3-Methylglutamic acid -

Erythro-3-Methylglutamic acid

Catalog Number: EVT-249103
CAS Number:
Molecular Formula:
Molecular Weight: 161.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Erythro-3-Methylglutamic acid is an important amino acid derivative that belongs to the class of glutamic acid analogues. It is characterized by its unique stereochemistry and has been studied for its potential biological activities, particularly in relation to enzymatic processes in bacteria. This compound plays a significant role in various biochemical pathways and serves as a substrate or inhibitor for specific enzymes.

Source

Erythro-3-Methylglutamic acid can be derived from natural sources or synthesized through chemical methods. It is often studied in the context of microbial metabolism and has been isolated from various bacterial species, including Escherichia coli.

Classification

Erythro-3-Methylglutamic acid is classified as a non-proteinogenic amino acid. It is a structural analogue of glutamic acid, which is a standard amino acid involved in protein synthesis and neurotransmission.

Synthesis Analysis

Methods

The synthesis of Erythro-3-Methylglutamic acid can be achieved through several chemical methods, including:

  • Chemical Synthesis: This involves the use of specific reagents and conditions to create the compound from simpler precursors. For instance, one approach includes the alkylation of glutamic acid derivatives.
  • Biochemical Synthesis: Microbial fermentation can also be utilized to produce Erythro-3-Methylglutamic acid by manipulating the metabolic pathways of specific bacteria.

Technical Details

In laboratory settings, synthetic methods often involve protecting groups to ensure selective reactions occur at desired sites on the glutamic acid backbone. The use of chiral catalysts may also enhance the yield of the erythro isomer over other stereoisomers.

Molecular Structure Analysis

Structure

Erythro-3-Methylglutamic acid has a molecular formula of C5_5H9_9NO4_4 and features a chiral center at the carbon adjacent to the carboxylic acid group. The stereochemistry is critical for its biological activity.

Data

The compound typically exhibits the following structural characteristics:

  • Molecular Weight: Approximately 161.13 g/mol
  • Functional Groups: Contains two carboxylic acid groups, an amine group, and a methyl group attached to the third carbon of the glutamic acid backbone.
Chemical Reactions Analysis

Reactions

Erythro-3-Methylglutamic acid participates in various biochemical reactions, particularly those involving enzymatic activity:

  • Substrate for Enzymes: It acts as a substrate for certain D-glutamate-adding enzymes, impacting peptidoglycan biosynthesis in bacterial cell walls.
  • Inhibition Studies: Research indicates that it can inhibit the activity of specific enzymes by competing with natural substrates, thereby affecting bacterial growth and survival.

Technical Details

In studies examining its interaction with enzymes, Erythro-3-Methylglutamic acid has shown varying degrees of inhibition depending on its concentration and the presence of other analogues. This highlights its potential as a lead compound for developing antimicrobial agents.

Mechanism of Action

Process

The mechanism of action for Erythro-3-Methylglutamic acid primarily involves its role as an analogue in enzymatic reactions:

  1. Enzyme Binding: The compound binds to active sites on enzymes that normally utilize D-glutamic acid.
  2. Competitive Inhibition: By mimicking D-glutamic acid, it competes for binding sites, thereby inhibiting enzyme function.
  3. Impact on Metabolism: This inhibition can disrupt essential metabolic processes in bacteria, leading to reduced growth or cell death.

Data

Studies have demonstrated that Erythro-3-Methylglutamic acid can significantly reduce enzyme activity at specific concentrations, indicating its potential utility in antibiotic development.

Physical and Chemical Properties Analysis

Physical Properties

Erythro-3-Methylglutamic acid generally appears as a white crystalline solid under standard laboratory conditions. Its solubility in water is relatively high due to its polar functional groups.

Chemical Properties

Key chemical properties include:

  • pKa Values: The pKa values for the carboxylic groups are approximately 2.1 and 4.2, while the amine group typically has a pKa around 9.1.
  • Stability: The compound is stable under neutral pH but may degrade under extreme acidic or basic conditions.
Applications

Scientific Uses

Erythro-3-Methylglutamic acid has several applications in scientific research:

  • Biochemical Research: It is used as a tool to study enzyme mechanisms and metabolic pathways involving glutamate derivatives.
  • Antimicrobial Development: Due to its inhibitory effects on bacterial enzymes, it serves as a candidate for developing new antibiotics targeting peptidoglycan biosynthesis.
  • Pharmacological Studies: Researchers investigate its potential therapeutic effects related to neurotransmitter modulation and other physiological processes.
Biosynthesis and Enzymatic Synthesis Pathways

Microbial Biosynthesis via Nonribosomal Peptide Synthetase (NRPS) Systems

Erythro-3-methylglutamic acid [(2S,3R)-3-MeGlu] is a non-proteinogenic amino acid incorporated into bioactive lipopeptides through specialized NRPS assembly lines. In microorganisms like Streptomyces and Actinoplanes, its biosynthesis initiates with α-ketoglutarate as the precursor. The methyltransferase GlmT catalyzes an S-adenosylmethionine (SAM)-dependent methylation at C3 of α-ketoglutarate, yielding (3R)-methyl-2-oxoglutarate [1]. This intermediate undergoes transamination by a dedicated aminotransferase to form (2S,3R)-3-MeGlu, which is subsequently activated and incorporated into peptide chains by adenylation (A) and peptidyl carrier protein (PCP) domains of NRPSs [1] [10]. Notably, the A-domain of module 10 in the calcium-dependent antibiotic (CDA) NRPS exhibits strict specificity for the (2S,3R) stereoisomer, as confirmed by feeding experiments with synthetic standards [1]. Gene inactivation studies (glmT deletion) abolish 3-MeGlu production, underscoring the enzyme’s essential role [1].

Table 1: NRPS Systems Incorporating Erythro-3-Methylglutamic AcidLipopeptideProducing OrganismKey Biosynthetic GenesFunction
Calcium-Dependent Antibiotic (CDA)Streptomyces coelicolorglmTSAM-dependent methylation of α-ketoglutarate
DaptomycinStreptomyces roseosporusdptI (homolog of glmT)Stereoselective 3-MeGlu synthesis
KutzneridesKutzneria sp. 744ktzH (module 3 PCP)Carrier for Glu hydroxylation
FriulimicinActinoplanes friuliensislipA-lipEFatty acid linkage and peptide assembly

Stereospecific Hydroxylation by Non-Heme Iron Oxygenases

In the biosynthesis of depsipeptides like kutznerides, erythro-3-hydroxy-D-glutamic acid is generated through β-hydroxylation of PCP-tethered glutamic acid. This reaction is mediated by non-heme iron(II)/α-ketoglutarate (αKG)-dependent oxygenases KtzO and KtzP [3]. Biochemical characterization reveals strict stereodivergence:

  • KtzP exclusively produces the erythro isomer [(2R,3R)-3-hydroxy-D-Glu]
  • KtzO generates the threo isomer [(2R,3S)-3-hydroxy-L-Glu] [3]

Enzyme kinetics, measured using non-hydrolyzable CoA analogs, demonstrate that both hydroxylases require the glutamic acid substrate to be covalently bound to the phosphopantetheine arm of the carrier protein PCP3 of the NRPS KtzH [3]. The reaction mechanism involves:

  • Fe(II) coordination by the conserved HX(D/E)…H motif
  • αKG decarboxylation, generating a reactive Fe(IV)=O species
  • Radical-mediated C3 hydroxylation with stereochemical control dictated by active-site topology [3]
Table 2: Key Hydroxylases in 3-Substituted Glutamic Acid BiosynthesisEnzymeHost SystemSubstrateProduct StereochemistryKinetic Parameters
KtzPKutzneria sp. 744PCP3-bound Gluerythro-3-OH-D-Glu [(2R,3R)]Km = 18 µM; kcat = 2.1 min-1
KtzOKutzneria sp. 744PCP3-bound Gluthreo-3-OH-L-Glu [(2R,3S)]Km = 22 µM; kcat = 1.8 min-1
SyrPPseudomonas syringaePCP-bound Aspthreo-3-OH-AspKm = 15 µM; kcat = 4.3 min-1

Role of Truncated Adenylation Domains in Substrate Activation

The NRPS module responsible for incorporating 3-substituted glutamic acids often exhibits atypical architecture. In Kutzneria sp., module 3 of KtzH contains a truncated adenylation domain (A) spanning only 20% of canonical A-domains, rendering it nonfunctional for substrate activation [3] [10]. This deficiency is compensated *in trans by the standalone adenylation enzyme KtzN, which:

  • Activates glutamic acid using ATP to form glutamyl-AMP
  • Transfers the activated residue to the thiol of PCP3’s phosphopantetheine arm [3]

Structural studies suggest that the truncated A* domain retains partial interaction motifs enabling protein-protein docking with KtzN. This "domain restoration" mechanism ensures precise spatial positioning for glutamyl transfer. Remarkably, hydroxylation by KtzO/KtzP occurs after loading onto PCP3, confirming carrier protein-tethered intermediates as substrates for tailoring enzymes [3]. Similar trans-acting A-domains occur in friulimicin biosynthesis (lip cluster), where they activate non-proteinogenic amino acids like threo-β-methylaspartic acid [10].

Comparative Analysis of Erythro vs. Threo Isomer Generation in Prokaryotic Systems

Prokaryotes employ distinct enzymatic strategies to control the C3 stereochemistry of 3-substituted glutamic acids:

Erythro-3-Methylglutamic Acid [(2S,3R)]:

  • Synthesized prior to peptide assembly via early pathway methylation
  • Methylation by GlmT proceeds with anti stereoselectivity, yielding (3R)-methyl-2-oxoglutarate
  • Transamination occurs with retention of configuration at C3 [1]

Erythro-3-Hydroxy-D-Glutamic Acid [(2R,3R)]:

  • Synthesized during peptide assembly via carrier protein-bound hydroxylation
  • KtzP hydroxylates C3 with syn stereospecificity, attacking the si-face of the C3-H bond when Glu is bound to PCP3 [3]

Threo Isomers:

  • Threo-3-MeGlu [(2S,3S)] is not incorporated by CDA NRPS, indicating stereochemical discrimination by the A-domain [1]
  • Threo-3-OH-Glu is generated by KtzO, which orients Glu on PCP3 for re-face hydroxylation [3]
Table 3: Stereochemical Outcomes in 3-Substituted Glutamic Acid BiosynthesisIsomerBiosynthetic RouteKey EnzymeStereochemical Control MechanismBiological Context
erythro-3-MeGlu [(2S,3R)]Precursor-directedGlmT (methyltransferase)anti SAM-dependent methylation of α-ketoglutarateLipopeptides (CDA, daptomycin)
threo-3-MeGlu [(2S,3S)]Not naturally incorporatedN/ARejected by A-domain specificity filtersNon-biological or engineered systems
erythro-3-OH-D-Glu [(2R,3R)]In trans hydroxylationKtzP (non-heme iron oxygenase)syn hydroxylation of PCP3-bound GluKutznerides 1, 2, 7, 9
threo-3-OH-L-Glu [(2R,3S)]In trans hydroxylationKtzO (non-heme iron oxygenase)anti hydroxylation of PCP3-bound GluKutznerides 3–6, 8

Metabolic feeding studies demonstrate rigidity in stereochemical recognition: (2S,3R)-3-MeGlu rescues antibiotic production in glmT mutants, while (2S,3S)-3-MeGlu does not [1]. This specificity arises from the A-domain’s active site, which likely discriminates via hydrogen-bonding networks with the C3 substituent [1] [6].

Properties

Product Name

Erythro-3-Methylglutamic acid

Molecular Weight

161.16

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